molecular formula C17H19ClN4O2 B2603118 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097859-43-1

5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B2603118
CAS No.: 2097859-43-1
M. Wt: 346.82
InChI Key: APGSZLMTGGIESN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a pyrimidinyl-pyrrolidinylmethyl substituent on the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Pyrimidinyl-Pyrrolidinylmethyl Group: : The next step involves the introduction of the pyrimidinyl-pyrrolidinylmethyl group. This can be achieved by reacting the benzamide with a pyrimidinyl-pyrrolidine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the pyrimidinyl-pyrrolidinylmethyl group, leading to the formation of reduced derivatives.

  • Substitution: : The chloro group at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-pyrrolidinylmethyl group may facilitate binding to these targets, leading to modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-methylbenzamide: Lacks the pyrimidinyl-pyrrolidinylmethyl group, resulting in different chemical and biological properties.

    2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

    5-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide: Lacks the methoxy group, potentially altering its chemical behavior and interactions.

Uniqueness

The presence of both the chloro and methoxy groups, along with the pyrimidinyl-pyrrolidinylmethyl substituent, makes 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-15-6-5-12(18)10-14(15)16(23)21-11-13-4-2-9-22(13)17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGSZLMTGGIESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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